molecular formula C3H5NO B046674 Methoxyacetonitrile CAS No. 1738-36-9

Methoxyacetonitrile

Cat. No. B046674
CAS RN: 1738-36-9
M. Wt: 71.08 g/mol
InChI Key: QKPVEISEHYYHRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxyacetonitrile and related compounds involves multiple steps, including the alkylation and dealkylation of precursors. For instance, demethylation of 2'-methoxyacetophenones with anhydrous aluminum chloride in acetonitrile has been studied, revealing the influence of sterically constrained intermediates on the reaction mechanism (Kawamura et al., 1994). Another notable synthesis route starts from p-chlorophenyl acetonitrile, offering advantages such as ease of reaction, cost-effectiveness, and high yield, suitable for industrial production (Dong Dao-min, 2011).

Molecular Structure Analysis

Studies on the molecular structure of methoxyacetonitrile, including spectroscopic investigations, have provided insights into its conformation. The infrared spectra and structure analysis indicate that methoxyacetonitrile molecules are most stable in a slightly twisted trans conformation (R. Jones & W. J. Orville-Thomas, 1963). The rotational spectrum analysis of methoxyacetonitrile has further explored its gauche and trans conformers, providing detailed measurements of rotational constants and dipole moment components, which are critical for understanding its chemical behavior (Roger Kewley, 1974).

Chemical Reactions and Properties

The chemical reactions involving methoxyacetonitrile highlight its reactivity and potential as an intermediate in organic synthesis. For instance, it participates in the Strecker synthesis to form aminoacetonitrile in astrophysical-like conditions, demonstrating its role in the formation of complex organic molecules (G. Danger et al., 2011). Additionally, its involvement in vicarious nucleophilic substitution reactions to produce hydroxy- and methoxyindoles showcases its versatility in organic synthesis (M. Ma̧kosza et al., 1988).

Physical Properties Analysis

The study of methoxyacetonitrile's physical properties, including its solubility, melting point, and boiling point, is crucial for its application in chemical synthesis and industrial processes. However, specific detailed studies on these properties were not highlighted in the current search.

Chemical Properties Analysis

Methoxyacetonitrile's chemical properties, such as its reactivity with various chemical agents and its stability under different conditions, are essential for its application in synthesis and material science. The selective cleavage of p-methoxybenzyl ethers using zirconium(IV) chloride in acetonitrile, for example, demonstrates its utility in protecting group strategies in organic synthesis (G. Sharma et al., 2003).

Scientific Research Applications

  • Astronomical Observations : Methoxyacetonitrile's millimeter-wave spectrum is well-behaved, resembling an asymmetric rigid-rotor with no repulsive interactions, making it suitable for observational studies in the interstellar medium (Braakman & Blake, 2010).

  • Biological Chemistry : It is effective in blocking AP sites in uracil-containing polynucleotides, preventing degradation by AP endonucleases and inhibiting uracil-DNA glycosylase activity (Liuzzi & Talpaert-Borlé, 1985).

  • Pharmacological Research : Short-chain fatty acids like methoxyacetic acid increase cellular sensitivity to estrogens, progestins, and other nuclear hormone receptor ligands, serving as hormone sensitizers (Jansen et al., 2004).

  • Organometallic Chemistry : It plays a role in the hydration of nitriles in aqueous solution, providing a promising route for the synthesis of amides and amide-based compounds (Breno, Pluth, & Tyler, 2003).

  • Polymer Science : Electropolymerization of m-methoxytoluene in acetonitrile on a platinum anode produces a conducting polymer with photoluminescence (Bergaoui, Saïd, & Matoussi, 2002).

  • Organic Synthesis : Methoxyacetonitrile is involved in selective cleavage of p-methoxybenzyl ethers and esters in acetonitrile (Sharma, Reddy, & Krishna, 2003).

  • Structural Analysis : The infra-red spectra of methoxyacetonitrile indicate its most stable conformation in the vapour state (Jones & Orville-Thomas, 1963).

  • Chemical Reactions : Methoxyacetonitrile's rotational spectrum reveals conformational details, important for understanding its chemical behavior (Kewley, 1974).

  • Metabolite Analysis : It's used in HPLC methods for determining metabolites like 6-MNA in human serum (Jang et al., 1995).

  • Photochemotherapy : Methoxyacetonitrile derivatives have been used in photochemotherapy treatments for conditions like psoriasis (Parrish et al., 1974).

Safety And Hazards

Methoxyacetonitrile is harmful if inhaled, in contact with skin, or if swallowed. It is also a flammable liquid and vapour . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-5-3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPVEISEHYYHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061937
Record name Acetonitrile, methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxyacetonitrile

CAS RN

1738-36-9
Record name Methoxyacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyacetonitrile
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Record name Acetonitrile, 2-methoxy-
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Record name Acetonitrile, methoxy-
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Record name Methoxyacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
826
Citations
R Braakman, GA Blake - Journal of Molecular Spectroscopy, 2010 - Elsevier
This paper is the second as part of a study to elucidate cyano group chemistry in the interstellar medium, wherein we present a characterization of the millimeter-wave spectrum of …
Number of citations: 3 www.sciencedirect.com
A Fratiello, RE Schuster - The Journal of Organic Chemistry, 1972 - ACS Publications
Methods.—All organic chemicals were of the highest com-mercial grade available, and they were distilled before use. The boron trifluoride was fractionated at—110. The samples were …
Number of citations: 21 pubs.acs.org
RG Jones, WJ Orville-Thomas - Journal of the Chemical Society …, 1964 - pubs.rsc.org
METHOXYACETONITRILE, MeO-CH,. CN, and chloromethyl methyl ether, MeO* CH&l, differ only in that the nitrile group of one is replaced by a chlorine atom in the other. Since the …
Number of citations: 13 pubs.rsc.org
SW Charles, FC Cullen, GIL Jones… - Journal of the Chemical …, 1974 - pubs.rsc.org
The infra-red absorption spectra of propargyl methyl ether and the isoelectronic compound methoxyacetonitrile in the vapour, liquid and solid states have been examined. The spectra of …
Number of citations: 18 pubs.rsc.org
DJ Clouthier, DC Moule - Journal of the American Chemical …, 1987 - ACS Publications
… absorption bands of the pyrolysis products of methoxyacetonitrile was made by stop-flow … Low-pressure gas-phase infrared spectra of methoxyacetonitrile pyrolysis streams were …
Number of citations: 30 pubs.acs.org
R Braakman, A Belloche, GA Blake… - The Astrophysical …, 2010 - iopscience.iop.org
As part of an effort to study gas-grain chemical models in star-forming regions as they relate to molecules containing cyanide (–C≡ N) groups, we present here a search for the …
Number of citations: 5 iopscience.iop.org
RG Jones, WJ Orville-Thomas… - 1963 - apps.dtic.mil
The infra-red spectra of methoxyacetonitrile and methyl-chloromethyl-ether were studied in solution and in the vapour and liquid states. In the vapour state the band contours prove that …
Number of citations: 2 apps.dtic.mil
KL Breno, MD Pluth, DR Tyler - Organometallics, 2003 - ACS Publications
… , 4-cyanopyridine, succinonitrile, methyl cyanoacetate, 2-methoxyacetonitrile, and acrylonitrile. Except in the case of 2-methoxyacetonitrile, hydrolysis of the resulting amide products did …
Number of citations: 158 pubs.acs.org
H Karlsson - Journal of Molecular Structure, 1976 - Elsevier
Kewley [l] showed from the microwave spectrum of methoxyacetonitrile, that this molecule exhibits rotational isomerism in the gas phase with the two equivalent gauche conformers …
Number of citations: 4 www.sciencedirect.com
JA Scarrow, CFH Allen - Organic Syntheses, 2003 - Wiley Online Library
Methoxyacetonitrile - Scarrow - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com

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